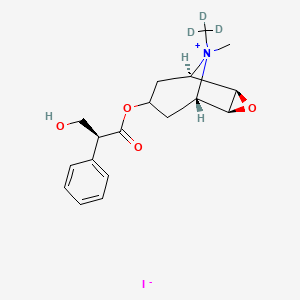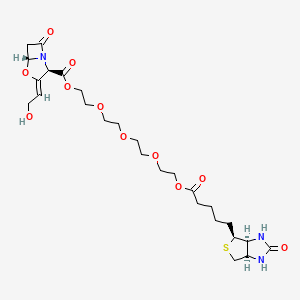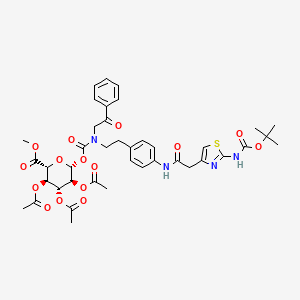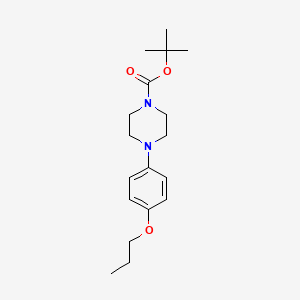
Methscopolamine-d3 Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methscopolamine-d3 Iodide is a deuterated form of methscopolamine iodide, a quaternary ammonium compound. It is primarily used in scientific research as a stable isotope-labeled compound. Methscopolamine itself is a derivative of scopolamine and acts as an antagonist at muscarinic acetylcholine receptors. The deuterated form, this compound, is used for various analytical and research purposes due to its enhanced stability and distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methscopolamine-d3 Iodide typically involves the deuteration of methscopolamine followed by iodination. The process begins with the preparation of methscopolamine, which is synthesized from scopolamine through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents under controlled conditions. The final step is the iodination, where methscopolamine-d3 is reacted with iodine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under stringent conditions to maintain the isotopic purity and chemical stability of this compound .
Chemical Reactions Analysis
Types of Reactions
Methscopolamine-d3 Iodide undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of methscopolamine-d3 and iodide ions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the iodide ion.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Methscopolamine-d3 and iodide ions.
Scientific Research Applications
Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Pharmacokinetics: Employed in studies to trace the metabolic pathways and distribution of methscopolamine in biological systems.
Neuroscience: Utilized in research on muscarinic acetylcholine receptors and their role in various neurological conditions.
Drug Development: Aids in the development of new drugs by providing insights into the pharmacodynamics and pharmacokinetics of methscopolamine derivatives
Mechanism of Action
Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .
Comparison with Similar Compounds
Similar Compounds
Methscopolamine Bromide: Another quaternary ammonium compound with similar anticholinergic properties.
Scopolamine: The parent compound from which methscopolamine is derived.
Atropine: A related anticholinergic agent with similar pharmacological effects
Uniqueness
Methscopolamine-d3 Iodide is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise tracing and measurement are required .
Properties
Molecular Formula |
C18H24INO4 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?; |
InChI Key |
PDQPDKTZDLHGAF-URBIXWBOSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)







![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)

